2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227602-86-9
VCID: VC2756378
InChI: InChI=1S/C7H5F3INO/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3
SMILES: COC1=C(N=C(C=C1)C(F)(F)F)I
Molecular Formula: C7H5F3INO
Molecular Weight: 303.02 g/mol

2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine

CAS No.: 1227602-86-9

Cat. No.: VC2756378

Molecular Formula: C7H5F3INO

Molecular Weight: 303.02 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine - 1227602-86-9

Specification

CAS No. 1227602-86-9
Molecular Formula C7H5F3INO
Molecular Weight 303.02 g/mol
IUPAC Name 2-iodo-3-methoxy-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5F3INO/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3
Standard InChI Key IADOTKILLWECGU-UHFFFAOYSA-N
SMILES COC1=C(N=C(C=C1)C(F)(F)F)I
Canonical SMILES COC1=C(N=C(C=C1)C(F)(F)F)I

Introduction

Chemical Identity and Properties

2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine is an organofluorine compound belonging to the broader class of substituted pyridines. It is characterized by a pyridine ring with three distinct functional groups: an iodine atom at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 6-position . The presence of these three functionalities on a single pyridine scaffold creates a molecule with unique reactivity patterns and physical properties.

The compound is identified by the CAS Registry Number 1227602-86-9 and is also known by the MDL Number MFCD16611488 . Its molecular structure and key identifiers are summarized in Table 1.

Table 1: Chemical Identity and Properties of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine

PropertyValue
Chemical Name2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine
CAS Number1227602-86-9
MDL NumberMFCD16611488
Molecular FormulaC₇H₅F₃INO
Molecular Weight303.02 g/mol
InChIInChI=1S/C7H5F3INO/c1-13-4-2-3-5(7(8,9)10)12-6(4)11/h2-3H,1H3
InChIKeyIADOTKILLWECGU-UHFFFAOYSA-N
SMILESC(F)(F)(F)C=1N=C(I)C(OC)=CC1
Canonical SMILESFC(F)(F)C1=NC(I)=C(OC)C=C1

Structural Characteristics

The molecular structure of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine features a pyridine ring with three distinct functional groups that contribute to its chemical behavior and potential applications. The pyridine ring itself is a six-membered aromatic heterocycle containing a nitrogen atom, which contributes to its basic character.

The trifluoromethyl group (CF₃) at the 6-position significantly affects the electronic properties of the molecule. This group is strongly electron-withdrawing, which decreases the electron density of the pyridine ring and subsequently reduces its basicity compared to unsubstituted pyridine . The presence of the trifluoromethyl group also enhances the compound's lipophilicity, which can be advantageous for certain pharmaceutical applications by improving membrane permeability .

The methoxy group (OCH₃) at the 3-position introduces an electron-donating effect through resonance, which partially counteracts the electron-withdrawing effect of the trifluoromethyl group. This creates an interesting electronic distribution across the molecule that can be exploited in various chemical transformations .

The iodine atom at the 2-position is particularly significant as it provides a reactive site for various coupling reactions, including cross-coupling methodologies such as Suzuki, Sonogashira, and Negishi reactions. This makes the compound valuable as a synthetic intermediate in preparing more complex molecules .

Related Compounds and Structural Analogs

Several structurally related compounds appear in the search results, which may provide insights into the properties and applications of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine. Table 2 presents a comparison of these structural analogs.

Table 2: Structural Analogs of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine

Compound NameCAS NumberMolecular FormulaKey Structural Difference
2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine1227602-86-9C₇H₅F₃INOReference compound
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridineNot providedC₇H₅F₃INOCF₃ at position 4 instead of 6
3-Iodo-2-methoxy-6-(trifluoromethyl)pyridine1214371-94-4C₇H₅F₃INOIodine at position 3, methoxy at position 2
6-Iodo-2-methoxy-3-(trifluoromethyl)pyridine1806377-49-0C₇H₅F₃INOIodine at position 6, CF₃ at position 3
2-Methoxy-6-(trifluoromethyl)pyridine34486-18-5C₇H₆F₃NOLacks iodine substituent
2-Iodo-3-methoxy-6-methylpyridineNot providedC₇H₈INOCH₃ instead of CF₃ at position 6
4-(Difluoromethyl)-6-iodo-2-methoxy-3-(trifluoromethyl)pyridineNot providedC₈H₅F₅INOAdditional CF₂H group at position 4
2-Iodo-6-(trifluoromethyl)pyridine100366-74-3C₆H₃F₃INLacks methoxy group
5-Iodo-2-(trifluoromethyl)pyridine873107-98-3C₆H₃F₃INIodine at position 5, lacks methoxy group
4-Iodo-2-(trifluoromethyl)pyridine590371-73-6C₆H₃F₃INIodine at position 4, lacks methoxy group

The structural analogs differ in the position of functional groups or the nature of the substituents. These differences can significantly affect properties such as reactivity, lipophilicity, and biological activity. Studying the properties and applications of these analogs may provide insights into potential uses of 2-Iodo-3-methoxy-6-(trifluoromethyl)pyridine .

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